molecular formula C15H9F3N4O3 B11183400 5-(Pyridin-3-yl)-1-(3-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxylic acid

5-(Pyridin-3-yl)-1-(3-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11183400
M. Wt: 350.25 g/mol
InChI Key: ZQQOTWAPGLDBCG-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)-1-(3-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound features a pyridine ring, a trifluoromethoxy-substituted phenyl ring, and a triazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yl)-1-(3-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by subsequent functionalization to introduce the pyridine and trifluoromethoxyphenyl groups. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-yl)-1-(3-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-(Pyridin-3-yl)-1-(3-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyridin-3-yl)-1-(3-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its trifluoromethoxyphenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its stability and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C15H9F3N4O3

Molecular Weight

350.25 g/mol

IUPAC Name

5-pyridin-3-yl-1-[3-(trifluoromethoxy)phenyl]triazole-4-carboxylic acid

InChI

InChI=1S/C15H9F3N4O3/c16-15(17,18)25-11-5-1-4-10(7-11)22-13(9-3-2-6-19-8-9)12(14(23)24)20-21-22/h1-8H,(H,23,24)

InChI Key

ZQQOTWAPGLDBCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3

Origin of Product

United States

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